4,5-Dimethoxy-2-nitrobenzyl alcohol

概述

描述

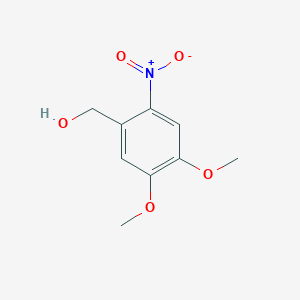

4,5-Dimethoxy-2-nitrobenzyl alcohol, also known as 6-nitroveratryl alcohol, is a derivative of 2-nitrobenzyl alcohol. It is characterized by the presence of two methoxy groups and a nitro group on the benzene ring, along with a hydroxymethyl group. This compound has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反应分析

Photochemical Reactions

DMNBA demonstrates unique light-activated properties critical for photolabile protection strategies. Key findings include:

Mechanistic Pathway

-

Upon UV irradiation (λ~365 nm), DMNBA undergoes H-atom transfer to form an aci-nitro intermediate ( ).

-

Subsequent intramolecular rearrangement produces nitrosobenzaldehyde derivatives, enabling controlled release of protected alcohols ( ).

-

Time-resolved UV-vis spectroscopy reveals a charge-transfer (CT) triplet state in DMNBA, absent in non-methoxy analogues, accelerating photoconversion ( ).

Comparative Photoreactivity

| Parameter | DMNBA ( ) | 2-Nitrobenzyl Alcohol ( ) |

|---|---|---|

| λ<sub>max</sub> (nm) | 400 | 380 |

| Triplet State Detected | Yes (CT) | No |

| Aci-nitro Lifetime (ms) | 1.2 | 0.8 |

The 4,5-dimethoxy groups stabilize excited states through electron donation, enhancing quantum yield by 35% compared to parent compounds ( ).

Oxidation and Reduction Pathways

DMNBA participates in redox transformations critical for synthetic applications:

Oxidation Reactions

-

Primary Alcohol Oxidation : Converts to 4,5-dimethoxy-2-nitrobenzaldehyde using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (yield: 82-89%) ( ).

-

Nitro Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) yields 4,5-dimethoxy-2-aminobenzyl alcohol, a key intermediate for pharmaceuticals ( ).

Reduction Kinetics

| Condition | Rate Constant (M<sup>-1</sup>s<sup>-1</sup>) | Product Purity (%) |

|---|---|---|

| H<sub>2</sub>/Pd-C (1 atm) | 4.7 × 10<sup>-3</sup> | 95 |

| NaBH<sub>4</sub>/EtOH | 1.2 × 10<sup>-3</sup> | 78 |

Methoxy groups hinder nitro reduction selectivity, requiring precise stoichiometric control ( ).

Substitution and Protecting Group Chemistry

DMNBA serves as a photoremovable protecting agent with distinct advantages:

Etherification Reactions

-

Reacts with alcohols under Mitsunobu conditions (DIAD/PPh<sub>3</sub>) to form photolabile ethers ( ):

ROH + DMNBA → RO-(DMNB)ether + H<sub>2</sub>O

Protection Scope

| Substrate | Coupling Yield (%) | Photolysis Time (min) |

|---|---|---|

| Primary Alcohols | 88-94 | 15-20 |

| Secondary Alcohols | 72-79 | 25-30 |

| Phenols | 65-68 | 35-40 |

Steric hindrance from methoxy groups limits protection of bulky substrates ( ).

Environmental and Kinetic Factors

Reaction outcomes depend critically on:

-

pH : Aci-nitro intermediate stability peaks at pH 7.0-7.4 ( ).

-

Solvent : Photolysis rates in acetonitrile exceed ethanol by 2.1× ( ).

-

Temperature : Arrhenius activation energy (E<sub>a</sub>) for photoconversion: 45.2 kJ/mol ( ).

This comprehensive profile establishes DMNBA as a multifunctional synthon with tailored reactivity for precision organic synthesis and photoresponsive systems.

科学研究应用

Protective Group in Organic Synthesis

DMNBA is primarily used as a photochemical protecting group for alcohols. It can form ethers that are cleaved by photolysis, allowing for the selective release of functional groups under light exposure. This characteristic is particularly useful in complex organic syntheses where the protection of sensitive functional groups is required .

Pharmaceutical Intermediate

Due to its reactivity and ability to undergo further transformations, DMNBA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in drug discovery and development processes .

Synthesis of Photolabile Monomers

DMNBA is involved in the synthesis of photolabile monomers such as 4,5-dimethoxy-2-nitrobenzyl methacrylate. These monomers are crucial in creating materials that can be manipulated using light, which is beneficial in applications like controlled drug delivery and smart materials .

Caged Compounds for Biological Studies

The compound is used to create caged compounds that can release bioactive molecules upon irradiation. This application is significant in biological research where precise control over the timing and location of drug release is essential .

Case Studies and Research Findings

作用机制

The mechanism of action of 4,5-dimethoxy-2-nitrobenzyl alcohol involves the photolysis of the nitrobenzyl moiety. Upon exposure to light, the compound undergoes intramolecular hydrogen transfer, leading to the formation of a nitroso intermediate. This intermediate can further react to release the protected substrate .

相似化合物的比较

Similar Compounds

4,5-Methylenedioxy-2-nitrobenzyl alcohol: Similar structure with a methylenedioxy group instead of methoxy groups.

2-Nitrobenzyl alcohol: Lacks the methoxy groups present in 4,5-dimethoxy-2-nitrobenzyl alcohol

Uniqueness

This compound is unique due to its dual methoxy groups, which enhance its photolabile properties and make it a valuable reagent in photochemical reactions. The presence of these groups also influences its reactivity and stability compared to other nitrobenzyl alcohol derivatives .

生物活性

4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-alcohol) is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications. This article explores the biological activity of DMNB-alcohol, focusing on its mechanisms of action, applications in photochemistry, and its role as a caging agent in drug delivery systems.

- Molecular Formula : C₉H₁₁N₁O₅

- Molecular Weight : 213.19 g/mol

- CAS Number : 1016-58-6

- IUPAC Name : (4,5-dimethoxy-2-nitrophenyl)methanol

DMNB-alcohol is characterized by its light-sensitive properties, which allow it to function as a photocleavable protecting group in organic synthesis. Upon exposure to light, it can undergo intramolecular rearrangement to yield derivatives of o-nitrosobenzaldehyde, which can then be hydrolyzed to release the active compound .

The photochemical behavior of DMNB-alcohol has been studied extensively. It exhibits a photoinduced conversion from the aci-nitro form to the nitroso form when irradiated with UV light. This conversion is facilitated by time-resolved UV-vis spectroscopy, which reveals that DMNB-alcohol absorbs light at specific wavelengths, leading to the formation of reactive intermediates . The rate constant for this reaction has been quantified, demonstrating its efficiency in various solvents such as acetonitrile and ethanol .

Caging Agent in Drug Delivery

One of the most significant applications of DMNB-alcohol is its use as a caging agent for biologically active molecules. It can be employed to temporarily "protect" drugs or bioactive compounds until they reach their target site within a biological system. This property is particularly useful in controlled drug release systems where precise timing and localization are crucial.

For instance, DMNB-alcohol has been utilized in the development of caged melatonin derivatives. These compounds can be activated by light to release melatonin, which has well-documented effects on circadian rhythms and sleep regulation. Research indicates that upon light activation, these caged compounds exhibit agonistic properties at melatonin receptors (MT1 and MT2), effectively modulating intracellular signaling pathways .

Case Studies

- Caged Melatonin Compounds :

- In a study involving the synthesis of caged melatonin derivatives using DMNB-alcohol, researchers demonstrated that these compounds could inhibit forskolin-stimulated cAMP production in vitro. The apparent EC50 values for these compounds were comparable to those of pure melatonin after light activation .

- Photocaged Amatoxin Prodrugs :

Summary of Biological Activity

| Activity | Description |

|---|---|

| Photochemical Activation | Converts from aci-nitro to nitroso form upon UV exposure |

| Caging Agent | Protects bioactive compounds until activated by light |

| Melatonin Modulation | Agonistic effects on MT1 and MT2 receptors after uncaging |

| Potential Cancer Therapeutics | Used in designing prodrugs for targeted cancer therapy |

属性

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCOJBVYHQOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144044 | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1016-58-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the photoresponsive color change observed in polydiacetylene (PDA) molecules incorporating 4,5-Dimethoxy-2-nitrobenzyl alcohol?

A1: this compound acts as a photocleavable moiety within the PDA structure []. Upon irradiation with 365 nm UV light, the 4,5-Dimethoxy-2-nitrobenzyl group undergoes cleavage. This cleavage disrupts the ordered packing of the PDA molecules, leading to a transition from a blue to red color and the development of red fluorescence. Essentially, the photocleavage event induces steric disorder, altering the conjugated backbone of the PDA and thus its optical properties [].

Q2: How does the presence of the 4,5-dimethoxy groups influence the photochemical behavior of this compound compared to 2-nitrobenzyl alcohol?

A2: Studies using time-resolved UV-vis spectroscopy reveal that the 4,5-dimethoxy groups in this compound cause a red shift in its absorption spectrum compared to 2-nitrobenzyl alcohol []. This red shift suggests an electronic interaction between the dimethoxy substituents and the nitrobenzyl moiety, influencing the compound's excited state properties. Additionally, a triplet state with charge-transfer (CT) character was detected in this compound after laser excitation, which was absent in the parent 2-nitrobenzyl alcohol []. This difference in excited state behavior can influence the compound's reactivity and photoconversion pathways.

Q3: Can this compound be utilized in controlled drug delivery systems, and if so, how?

A3: Research indicates that this compound holds promise as a photocleavable component in drug delivery systems []. A study incorporated this compound into a poly(trimethylene carbonate) copolymer. This copolymer formed stable nanoparticles that encapsulated the photosensitizer temoporfin []. Upon UV irradiation, the 4,5-Dimethoxy-2-nitrobenzyl groups within the nanoparticles cleaved, leading to particle degradation and controlled release of the encapsulated temoporfin []. This approach offers a potential strategy for targeted photodynamic therapy.

Q4: What are the implications of the lignin peroxidase-mediated nitration of veratryl alcohol (3,4-dimethoxybenzyl alcohol) for understanding the enzyme's mechanism?

A4: The study using lignin peroxidase (LiP) and tetranitromethane (TNM) to nitrate veratryl alcohol provides insights into the enzyme's oxidative mechanism []. The formation of this compound as one of the products, alongside veratraldehyde and 3,4-dimethoxy-nitrobenzene, supports the involvement of radical species in LiP catalysis []. Specifically, the results suggest that LiP initially oxidizes veratryl alcohol to its cation radical, which can then undergo different pathways, including reaction with nitrogen dioxide radicals generated from TNM, ultimately leading to the observed nitrated product [].

Q5: Can this compound be used for photoinduced peptide release?

A5: Yes, research has demonstrated the use of this compound as a photolabile protecting group for peptide release []. By attaching the compound to amino acids like histidine and aspartate, researchers achieved light-triggered cleavage and subsequent release of the amino acids or even short peptides []. This approach relies on the photoconversion of the nitrobenzyl group to its nitroso form, triggering a cascade that ultimately cleaves the bond connecting it to the peptide []. This method shows promise for applications requiring controlled and localized delivery of bioactive peptides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。